3-Amino-3-(pyrimidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrimidin-4-yl)propanamide is an organic compound with the molecular formula C7H10N4O. It features a pyrimidine ring substituted at the 4-position with an amino group and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrimidin-4-yl)propanamide typically involves the reaction of pyrimidine derivatives with appropriate aminesThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyrimidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(pyrimidin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-cyclopropyl-N-(pyrimidin-2-yl)propanamide
- 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
3-Amino-3-(pyrimidin-4-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-3-pyrimidin-4-ylpropanamide |
InChI |
InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12) |
InChI Key |
CWGZQIAZMMMKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.